molecular formula C9H16N4S B1312191 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-49-0

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1312191
CAS No.: 71125-49-0
M. Wt: 212.32 g/mol
InChI Key: DJQXUFKAVNHPLD-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and an amine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpiperidine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring into more reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with a similar piperidine ring structure but lacking the thiadiazole moiety.

    1,3,4-Thiadiazole derivatives: Compounds with the same thiadiazole ring but different substituents at various positions.

Uniqueness

5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the piperidine ring and the thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXUFKAVNHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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